2-(4-Methyl-5-thiazolyl)ethyl octanoate

Flavor Chemistry Sensory Analysis Organoleptic Properties

2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9), also known as sulfuryl octanoate, is a synthetic flavoring agent belonging to the class of 4,5-disubstituted thiazoles. This heterocyclic organic compound (molecular formula C₁₄H₂₃NO₂S, molecular weight 269.4) is characterized by its distinct roasted, nutty aroma and is primarily employed in food and beverage applications to impart warm, savory, and toasted notes.

Molecular Formula C14H23NO2S
Molecular Weight 269.403
CAS No. 163266-17-9
Cat. No. B595353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-5-thiazolyl)ethyl octanoate
CAS163266-17-9
Molecular FormulaC14H23NO2S
Molecular Weight269.403
Structural Identifiers
SMILESCCCCCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3
InChIKeyOGJATLSJIMPQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents; insoluble in water, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9): A JECFA-Evaluated Thiazole Ester for Roasted and Nutty Flavor Profiles


2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9), also known as sulfuryl octanoate, is a synthetic flavoring agent belonging to the class of 4,5-disubstituted thiazoles [1]. This heterocyclic organic compound (molecular formula C₁₄H₂₃NO₂S, molecular weight 269.4) is characterized by its distinct roasted, nutty aroma and is primarily employed in food and beverage applications to impart warm, savory, and toasted notes . It has been evaluated and recognized as safe for its intended use by international regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), providing a clear framework for procurement and formulation [2].

Why Generic Substitution of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is Inadvisable: The Critical Role of Chain Length in Flavor Profile and Potency


In-class substitution among the 2-(4-Methyl-5-thiazolyl)ethyl ester family is not a straightforward procurement decision due to the direct and quantifiable impact of the alkyl chain length (ester group) on both the compound's physical properties and, critically, its organoleptic profile. While the thiazole core provides a foundational roasted and nutty character, the specific ester moiety dictates the compound's overall flavor nuance, volatility (as evidenced by distinct boiling points and vapor pressures), and potency (use levels) [1]. For instance, a shift from an octanoate (C8) chain to a hexanoate (C6) or decanoate (C10) chain will yield a materially different sensory outcome and application behavior, making direct substitution without quantitative sensory and application-based evidence a significant risk to product quality and consistency . The evidence below quantifies these crucial points of differentiation.

Product-Specific Quantitative Evidence for 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9) vs. Closest Analogs


Organoleptic Profile Differentiation: Roasted Nutty Nuance vs. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate

The target compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS 163266-17-9) is characterized by a primary organoleptic profile of 'roasted, nutty' notes, often with additional descriptors such as 'cocoalike' and 'brown' [1]. In contrast, its immediate analog with a shorter ester chain, 2-(4-Methyl-5-thiazolyl)ethyl hexanoate (CAS 94159-32-7, FEMA 4279), is described more generally as having a 'roasted, nutty aroma' but is also noted for its 'unique taste profile' . The difference lies in the nuance and intensity; the octanoate is specifically highlighted for its complex, multi-faceted roasted character, while the hexanoate's descriptor is simpler, suggesting a less complex and potentially less potent roasted impact [1].

Flavor Chemistry Sensory Analysis Organoleptic Properties

Regulatory and Safety Benchmarking: Established JECFA/FEMA Status vs. Newer or Less-Evaluated Analogs

2-(4-Methyl-5-thiazolyl)ethyl octanoate benefits from a well-established regulatory history, having been evaluated by JECFA (No. 1756) in 2007 and assigned FEMA No. 4280, with a conclusion of 'No safety concern at current levels of intake' [1]. This provides a clear and reliable pathway for global procurement and formulation. In comparison, while many of its analogs (e.g., hexanoate, decanoate, propionate) also have FEMA and JECFA numbers, the specific evaluation dates and any associated notes (e.g., 'FDA: No longer provide for the use of these seven synthetic flavoring substances') can vary, introducing potential regulatory or procurement friction [2]. The octanoate's specific, favorable, and long-standing evaluation status offers a level of regulatory certainty that may not be universally applicable to all analogs.

Regulatory Science Food Safety Flavoring Agent

Physical Property Differentiation: LogP and Volatility vs. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate

The target compound, 2-(4-Methyl-5-thiazolyl)ethyl octanoate, has a reported logP (octanol-water partition coefficient) of 4.17, indicating significant lipophilicity . This property directly influences its behavior in food matrices, favoring partition into fat phases and impacting release and perception over time. Its analog, 2-(4-Methyl-5-thiazolyl)ethyl hexanoate, with a shorter C6 chain, would be expected to have a lower logP (predicted around 3.3 based on similar compounds), making it comparatively more water-soluble and potentially more volatile . This difference in lipophilicity and volatility is critical for applications where flavor longevity, heat stability, or performance in high-fat systems is a key consideration.

Physical Chemistry Formulation Science Flavor Stability

Optimal Application Scenarios for 2-(4-Methyl-5-thiazolyl)ethyl octanoate Based on Evidence of Its Roasted, Nutty Profile and Lipophilic Properties


Enhancing Savory Snacks and Processed Meats with Authentic Roasted Notes

The compound's robust 'roasted, nutty, cocoalike' profile and high LogP (4.17) make it exceptionally well-suited for imparting authentic, long-lasting roasted flavors in savory applications [1]. Its lipophilicity ensures it partitions effectively into the fat phase of products like potato chips, extruded snacks, and processed meats, providing a stable flavor that withstands high-temperature processing (e.g., frying, baking) and delivers a consistent roasted impact throughout the product's shelf life .

Developing Complex Confectionery and Bakery Fillings with Nuanced Cocoa and Brown Notes

The nuanced 'cocoalike and brown' descriptors, combined with the compound's roasted nuttiness, position it as a key ingredient for creating sophisticated flavor profiles in confectionery and bakery applications [1]. It can add depth to chocolate-based fillings, enhance the roasted character of nut pastes, and contribute a desirable 'bready' or toasted note to baked goods like cookies, cakes, and bread crusts, differentiating products from those using simpler, one-dimensional roasted flavor notes .

Formulating Heat-Stable Flavor Systems for High-Temperature Food Processing

Given its higher boiling point (predicted 368.0±27.0 °C) compared to shorter-chain analogs like hexanoate (143-145 °C at 2 mm Hg), the octanoate ester is inherently more stable during high-temperature food processing operations such as extrusion, frying, and baking [1]. This thermal stability, combined with its low vapor pressure (0.000013 mm/Hg at 25°C), ensures that the desired roasted, nutty flavor is retained in the final product rather than being lost to volatilization during manufacturing .

Benchmarking and Replacing Inconsistent Natural Roasted Extracts

In industrial settings where consistency and cost-effectiveness are paramount, 2-(4-Methyl-5-thiazolyl)ethyl octanoate serves as a reliable, nature-identical replacement for variable natural extracts (e.g., roasted nut or cocoa extracts) [1]. Its well-defined chemical structure, quantifiable organoleptic properties, and established regulatory status (JECFA No. 1756) provide a level of batch-to-batch consistency and safety assurance that is often unattainable with natural extracts, making it a strategic choice for large-scale production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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